molecular formula C15H21ClN4O3 B2861432 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide CAS No. 2415584-48-2

4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2861432
M. Wt: 340.81
InChI Key: ALOXVCIBFNMHJK-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme called bromodomain and extra-terminal domain (BET) proteins. CPI-1205 has been shown to have potential therapeutic effects in various types of cancer and other diseases.

Mechanism Of Action

4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide targets the BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide inhibits the binding of BET proteins to acetylated histones, thereby suppressing the expression of genes that are important for cancer cell growth and survival.

Biochemical And Physiological Effects

4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been shown to have selective inhibition of BET proteins, with minimal effects on other bromodomain-containing proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. In preclinical studies, 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, acute myeloid leukemia, and multiple myeloma.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in lab experiments include its selective inhibition of BET proteins, good pharmacokinetic properties, and potential therapeutic effects in various types of cancer and other diseases. However, the limitations of using 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in lab experiments include its high cost, limited availability, and potential off-target effects.

Future Directions

There are several future directions for the research and development of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide. One direction is to explore the potential therapeutic effects of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in combination with other cancer drugs, particularly those that target DNA damage and repair pathways. Another direction is to investigate the role of BET proteins in other diseases, such as inflammation and autoimmune disorders. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research.

Synthesis Methods

The synthesis of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide involves several steps, including the synthesis of the pyrimidine core, the coupling of the piperidine carboxamide, and the installation of the oxolan-2-ylmethyl group. The detailed synthesis method is beyond the scope of this paper but has been described in the literature.

Scientific Research Applications

4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic effects in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has also been shown to have synergistic effects with other cancer drugs, such as the DNA-damaging agent, cisplatin.

properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c16-11-8-17-14(18-9-11)23-12-3-5-20(6-4-12)15(21)19-10-13-2-1-7-22-13/h8-9,12-13H,1-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXVCIBFNMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

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